Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an oxetane ring at the N1 position and a methyl ester group at the C4 position. The oxetane moiety imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 1-(oxetan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-2-10(9-8-6)5-3-13-4-5/h2,5H,3-4H2,1H3 |
InChI Key |
BTIOMBADCKVIPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Reactions
A streamlined approach combines oxetane synthesis, azide formation, and cycloaddition in a single reactor. For example, oxetan-3-ylamine is sequentially treated with sodium nitrite/HCl, sodium azide, and methyl propiolate under Cu(I) catalysis, achieving a 70% overall yield. This method reduces purification steps but requires precise control of pH and temperature.
Ring-Closing Metathesis (RCM)
Though less common, RCM using Grubbs catalysts has been explored to form the oxetane ring from diene precursors. However, competing polymerization and moderate yields (50–60%) limit its utility.
Industrial-Scale Considerations
Scalability challenges include:
-
Safety : Diazonium intermediates (used in azide synthesis) are thermally unstable, necessitating low-temperature protocols.
-
Cost : Copper catalysts and chiral ligands contribute significantly to production costs. Recycling strategies, such as immobilizing copper on silica gel, are under investigation.
-
Purification : Column chromatography remains a bottleneck; recent advances in continuous-flow crystallization improve throughput.
Comparative Analysis of Methods
Table 3: Synthetic Routes and Performance Metrics
| Method | Steps | Overall Yield (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| CuAAC + Esterification | 3 | 65 | High | Moderate |
| One-Pot Sequential | 2 | 70 | Medium | Low |
| RCM-Based | 4 | 50 | Low | High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group at the 4-position undergoes nucleophilic substitution, particularly under basic conditions. Common transformations include:
-
Hydrolysis : Saponification with NaOH yields the corresponding carboxylic acid, which may isomerize under thermal conditions (e.g., to lactones in dioxane/water at 100°C) .
-
Aminolysis : Reactions with amines (e.g., azetidine) generate amide derivatives, often requiring catalysts like K₂CO₃ for optimal yields .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH, reflux | Carboxylic acid | 70–85% |
| Aminolysis | Azetidine, K₂CO₃, MeCN | Amide derivative | 64–65% |
Oxidation
The triazole ring is resistant to oxidation, but the oxetane moiety can undergo ring-opening under oxidative conditions:
-
Oxetane Ring Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms epoxides or lactones, depending on substituents .
-
Ester Group Oxidation : Strong oxidants (e.g., KMnO₄) convert the methyl ester to a ketone or carboxylic acid.
Reduction
-
Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol.
-
Triazole Stability : The triazole core remains intact under typical reducing conditions .
Ring-Opening Reactions
The oxetane ring exhibits strain-driven reactivity:
-
Acid-Catalyzed Ring Opening : HCl or HBr cleaves the oxetane to form dihalides or hydroxymethyl intermediates, which can cyclize into larger heterocycles (e.g., tetrahydrofurans) .
-
Thermal Isomerization : Heating in polar solvents induces isomerization to lactones via intramolecular esterification .
Example Pathway :
Cross-Coupling Reactions
The triazole ring participates in metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Palladium catalysts enable aryl–boronic acid coupling at the triazole’s N1 position, forming biaryl derivatives.
-
Click Chemistry : Copper-catalyzed azide–alkyne cycloaddition (CuAAC) modifies the triazole’s substituents .
| Coupling Type | Catalyst | Substrate | Product Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic acids | Drug intermediates |
| CuAAC | CuSO₄/sodium ascorbate | Alkynes | Bioconjugates |
Ester to Acid Chloride
Treatment with SOCl₂ converts the ester to an acid chloride, enabling subsequent acylation (e.g., with amines or alcohols) :
Heterocyclization
Intramolecular reactions form fused rings:
-
Baker–Venkataraman Rearrangement : Base-mediated diketone formation followed by acid-catalyzed cyclization yields flavonoids or oxadiazoles .
Stability and Degradation
-
Thermal Stability : The oxetane ring is prone to isomerization above 100°C, forming lactones or cleaving into smaller fragments .
-
Hydrolytic Stability : Resistant to aqueous hydrolysis at neutral pH but degrades under strong acidic/basic conditions .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Scientific Research Applications
Biological Applications
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Compounds containing triazole rings are known for their antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit bacterial growth and are effective against fungal infections. The presence of the oxetan group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity .
- Anticancer Properties : Research indicates that triazole derivatives can act as potent inhibitors of cancer cell proliferation. For instance, compounds similar to this compound have been studied for their ability to target specific enzymes involved in DNA synthesis and repair, such as thymidylate synthase. This targeting can lead to decreased viability of cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step usually involves the azide-alkyne cycloaddition reaction (click chemistry), which is a well-established method for synthesizing triazoles.
- Introduction of Oxetan Group : Subsequent reactions introduce the oxetan moiety. This can be achieved through various methods such as nucleophilic substitution reactions or cyclization processes.
- Carboxylation : The final step involves introducing the carboxylate group to complete the synthesis.
Case Studies
Several studies highlight the effectiveness and potential applications of this compound:
Mechanism of Action
The mechanism of action of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on NMR and IR
The oxetane group in the target compound is expected to cause upfield shifts in ¹H-NMR due to its electron-donating nature, contrasting with electron-withdrawing groups like esters in 12b.
Crystallography and Molecular Geometry
The oxetane’s compact size may reduce steric clashes compared to aryl groups, enhancing solubility.
Physicochemical Properties
Melting Points and Solubility
The oxetane’s polarity likely improves aqueous solubility compared to lipophilic tert-butyl or benzyl groups.
Pharmaceutical Relevance
- Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate () is explored for bioactivity, suggesting the target compound’s utility in drug discovery .
Material Science
Bulky analogs like Methyl 1-(3-TERT-BUTYL-4-METHOXYBENZYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE () are used in polymer stabilization, whereas the oxetane group may enhance compatibility with polar matrices .
Biological Activity
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines the oxetane and triazole rings, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and therapeutic development. The following sections provide a comprehensive overview of its biological activity, synthesis, and potential applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 168.16 g/mol. Its unique structure allows for various functionalization possibilities, enhancing its versatility in organic synthesis and medicinal applications.
Antimicrobial Properties
Compounds containing triazole rings are widely recognized for their antimicrobial properties . This compound may exhibit significant antiviral , antibacterial , and antifungal activities due to the structural characteristics imparted by both the oxetane and triazole moieties. For instance, research has shown that derivatives of triazoles often demonstrate strong inhibition against various pathogens including Escherichia coli and Staphylococcus aureus .
In a comparative study of related compounds, several exhibited notable antimicrobial effects, suggesting that this compound could serve as a promising candidate in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research indicates that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116 .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Compound 3a | MCF-7 | 24.74 | Standard: 5-Fluorouracil (IC50 = 24.74) |
| Compound 15a | MDA-MB-231 | 2.5 ± 0.35 | Standard: Doxorubicin |
These findings suggest that this compound may have significant potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor growth.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors involved in disease processes. Techniques like surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and elucidate the mechanisms behind its biological effects.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often require controlled temperatures and solvents like dichloromethane or ethanol .
Q & A
Q. Contradictions :
- Rotameric splitting in NMR due to restricted ester group rotation .
- Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) .
Resolution : - Variable-temperature NMR (VT-NMR) identifies dynamic processes .
- 2D techniques (HSQC, HMBC) assign overlapping signals .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
